2'-(n-Butylthio)acetophenone

Description

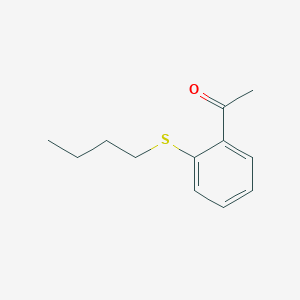

2'-(n-Butylthio)acetophenone is an acetophenone derivative featuring a thioether group (-S-n-butyl) at the 2' position of the aromatic ring. This compound is structurally characterized by a ketone group at the acetophenone core and a sulfur-containing alkyl chain, which influences its electronic, physical, and chemical properties. The butylthio substituent introduces steric bulk and electron-donating effects, making it distinct from other acetophenone derivatives.

Properties

IUPAC Name |

1-(2-butylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c1-3-4-9-14-12-8-6-5-7-11(12)10(2)13/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMOYQJGKWVWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=CC=C1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(n-Butylthio)acetophenone typically involves the introduction of a butylthio group to the acetophenone core. One common method is the reaction of acetophenone with n-butylthiol in the presence of a suitable catalyst. The reaction conditions often include:

Catalyst: Acidic or basic catalysts can be used.

Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of 2’-(n-Butylthio)acetophenone may involve more efficient and scalable methods. These methods could include:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

Catalytic Processes: Utilizing advanced catalysts to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2’-(n-Butylthio)acetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted acetophenones.

Scientific Research Applications

Organic Synthesis

2'-(n-Butylthio)acetophenone serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Cross-Coupling Reactions : Used in Suzuki and Heck reactions to form biaryl compounds.

- Functionalization : Acts as a precursor for synthesizing other thioether derivatives.

Research indicates that compounds with similar structures to this compound may exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown potential efficacy against various bacterial strains.

- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

Material Science

The compound's unique properties make it applicable in the development of advanced materials:

- Polymer Chemistry : Used as a monomer in the synthesis of functional polymers.

- Coatings and Adhesives : Its reactivity can enhance the performance characteristics of coatings.

Case Study 1: Antimicrobial Activity

A study conducted on various acetophenone derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the butylthio group enhanced interaction with bacterial cell membranes, leading to increased efficacy compared to acetophenone alone.

Case Study 2: Polymer Development

In another investigation, researchers incorporated this compound into polymer matrices to improve thermal stability and mechanical properties. The modified polymers exhibited enhanced resistance to degradation under environmental stressors, showcasing the compound's potential in material science.

Mechanism of Action

The mechanism by which 2’-(n-Butylthio)acetophenone exerts its effects can vary depending on the specific application. In biological systems, it may interact with cellular components, altering membrane permeability or enzyme activity. The molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with thiol-containing enzymes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetophenone derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of 2'-(n-Butylthio)acetophenone with structurally related compounds:

Substituent Position and Type

- 3'-(n-Butylthio)acetophenone: A positional isomer with the butylthio group at the 3' position. This subtle structural difference can significantly alter reactivity and intermolecular interactions. For instance, steric hindrance in the 2' position (as in the target compound) may reduce accessibility for electrophilic substitution compared to the 3' isomer .

- 2'-(Trifluoromethyl)acetophenone: Substitution of the butylthio group with a trifluoromethyl (-CF₃) group at the 2' position. The electron-withdrawing nature of -CF₃ decreases electron density at the aromatic ring, enhancing resistance to oxidation but reducing nucleophilic aromatic substitution activity compared to the thioether derivative .

- 4'-Bromo-2-(4-fluorophenyl)acetophenone: Features halogen substituents (Br and F) and a biphenyl structure. Halogens introduce electronegativity and polarizability, increasing dipole moments and melting points (e.g., molecular weight = 293.13 g/mol, XLogP3 = 4) compared to the less polar butylthio derivative .

Physicochemical Properties

*Estimated based on analogous thioether compounds.

Toxicity and Environmental Impact

- Acetophenone derivatives generally exhibit moderate toxicity (e.g., acetophenone LC₅₀ = 0.4–30 mM in bacterial cultures). The butylthio group may increase persistence in anaerobic environments, whereas trifluoromethyl groups resist microbial degradation .

Research Findings and Trends

- Catalytic Hydrogenation: Rhodium complexes show comparable activity in hydrogenating both unsubstituted and amino-substituted acetophenones, suggesting that electron-donating groups like -S-n-butyl may slightly enhance reaction rates .

- Biodegradation: Aerobic degradation of acetophenone derivatives often proceeds via Baeyer-Villiger oxidation, but bulky substituents like -S-n-butyl may hinder enzymatic access, reducing biodegradability .

Biological Activity

2'-(n-Butylthio)acetophenone is an organic compound belonging to the acetophenone family, characterized by a butylthio group at the 2' position. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHOS

- Molecular Weight : 208.32 g/mol

Antimicrobial Activity

Research indicates that acetophenones, including derivatives like this compound, exhibit significant antimicrobial properties. In a study examining various acetophenones, it was found that certain derivatives showed selective activity against Mycobacterium tuberculosis, suggesting potential for development as antimycobacterial agents . The presence of the butylthio group enhances the lipophilicity of the compound, potentially improving its membrane permeability and efficacy against bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. A series of studies have evaluated its effects on different cancer cell lines, including breast and liver cancer cells. For instance, compounds similar to this compound have demonstrated inhibitory effects on cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC values for these activities were reported to be in the micromolar range, indicating moderate potency .

Table 1: Summary of Anticancer Activity of Acetophenone Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MDA-MB-231 | ~10 |

| This compound | SK-Hep-1 | ~15 |

| Other acetophenone derivatives | Various | Varies (5-20) |

Anti-inflammatory Activity

Anti-inflammatory properties have also been attributed to acetophenone derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that certain acetophenones can reduce the expression of inflammatory markers in activated macrophages . This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of various thioacetophenones, including this compound. Researchers synthesized these compounds and tested their biological activity against a panel of pathogens and cancer cell lines. The results indicated that modifications in the thio group significantly influenced both antimicrobial and anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.